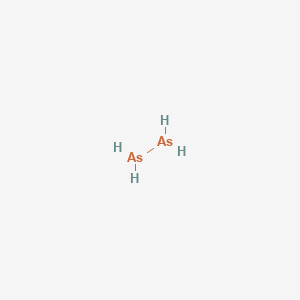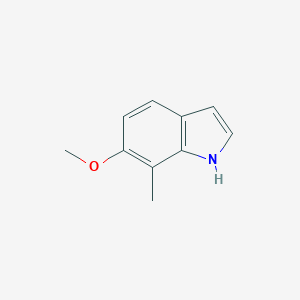
D-Dehydroascorbic acid
Übersicht
Beschreibung
D-Dehydroascorbic acid (DHAA) is an oxidized form of ascorbic acid (Vitamin C). It is made from the oxidation of ascorbic acid. This reaction is reversible, but DHAA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . Both DHAA and ascorbic acid are termed Vitamin C, but the latter is the main form found in humans . DHAA also has neuroprotective effects .
Molecular Structure Analysis
DHAA has a molecular formula of C6H6O6. Its average mass is 174.108 Da and its monoisotopic mass is 174.016434 Da .Chemical Reactions Analysis
DHAA is made from the oxidation of ascorbic acid. This reaction is reversible, but DHAA can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid . The exact mechanism of action is still being investigated .Physical And Chemical Properties Analysis
DHAA is a solid, white substance with a characteristic odor . It has a melting point range of 225–230 °C .Wissenschaftliche Forschungsanwendungen
1. Chemical Stability and Transformation
Dehydroascorbic acid (DHA) is a form of oxidized vitamin C commercially available as dehydroascorbic acid dimer (DDHA). Research by Wechtersbach et al. (2011) investigated the stability and transformation of DDHA in aqueous environments. They found that at pH values above 5, only hydrated DHA and its degradation product, 2,3-diketogulonic acid (DKG), were observed. These findings are crucial in understanding the chemical behavior of DHA in various pH environments, which is relevant to food chemistry and pharmaceutical applications (Wechtersbach et al., 2011).
2. Physiological Role
DHA plays a significant role in human physiology, as explored by Wilson (2002). It is abundant in the human diet and is also generated from vitamin C in the gastrointestinal tract. DHA is important in many cell types because it can be used to regenerate ascorbic acid (AA), contributing to the body's antioxidant defense and enzyme cofactor systems (Wilson, 2002).
3. Biological Systems and Homeostasis
Deutsch (2000) highlighted the unique properties of DHA, which distinguish it from AA. DHA's functions in biological systems extend beyond the AA:DHA cycle, playing a role in normal cellular homeostasis. This insight is vital for understanding DHA's broader implications in biological research and medicine (Deutsch, 2000).
4. Crosslinking of Proteins in Food Processing
Research by Gerrard et al. (2005) demonstrated that DHA can participate in redox reactions such as oxidative crosslinking of proteins through disulfide bonds. This finding is particularly relevant to the food industry, especially in understanding the role of ascorbic acid and DHA in the processing of flour-based products (Gerrard et al., 2005).
5. Analytical Methods in Biological Samples
The determination of DHA in biological samples is a critical area of research. Lykkesfeldt (2000) developed a method for determining DHA involving the reduction of the compound and accurate quantification. This method is essential for research involving oxidative stress biomarkers in various experimental models (Lykkesfeldt, 2000).
6. Synthesis of Water-Dispersible Nanoparticles
Gupta et al. (2014) synthesized water-dispersible, DHA-coated Fe3O4 superparamagnetic nanoparticles. These nanoparticles, due to their biocompatibility and magnetic properties, have potential applications in medical imaging, such as enhanced magnetic resonance imaging (MRI) (Gupta et al., 2014).
7. Antiviral Properties
Uozaki et al. (2010) investigated the antiviral effects of DHA against various viruses, including herpes simplex virus and influenza. They found that DHA could inhibit virus multiplication, suggesting its potential as an antiviral agent (Uozaki et al., 2010).
Wirkmechanismus
In the body, both DHAA and ascorbic acid have similar biological activity as antivirals but DHAA also has neuroprotective effects . The exact mechanism of action is still being investigated, but some have been elucidated. Concerning DHAA’s antiviral effect against herpes simplex virus type 1, it is suggested that DHAA acts after replication of viral DNA and prevents the assembly of progeny virus particles .
Safety and Hazards
DHAA is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
There is no approved indication for DHAA, but it has potential therapeutic use in patients with certain viruses and ischemic stroke . Research is ongoing to find new reducing agents that will display high reactivity and stability in acidic solutions . The presence of thiocyanate ions (SCN−) in the DHAA solution is proposed as an alternative way for some organic solvents earlier used .
Eigenschaften
IUPAC Name |
(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-MVHIGOERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018175 | |
| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Dehydroascorbic acid | |
CAS RN |
33124-69-5 | |
| Record name | Dehydroascorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33124-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)












![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)